molecular formula C13H16N2 B3043889 3-(4-Isobutylphenyl)-1H-pyrazole CAS No. 948293-30-9

3-(4-Isobutylphenyl)-1H-pyrazole

Cat. No.: B3043889
CAS No.: 948293-30-9
M. Wt: 200.28 g/mol
InChI Key: ZXKGBJVNCWDMSG-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 3-(4-Isobutylphenyl)-1H-pyrazole, also known as 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole, is commonly recognized as Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) and its primary targets are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Ibuprofen works by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever . It’s important to note that the S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The action of Ibuprofen affects the biochemical pathway of prostaglandin synthesis . By inhibiting the COX enzymes, Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important step in the synthesis of prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . The absorption of Ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of Ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of Ibuprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response in the body . It’s important to note that ibuprofen can have side effects such as gastrointestinal bleeding, and it increases the risk of heart failure, kidney failure, and liver failure .

Action Environment

The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of Ibuprofen in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms has been reported . Moreover, Ibuprofen in wastewater can transform into more toxic intermediate compounds during the chlorination process in treatment plants . Therefore, the environmental presence and transformations of Ibuprofen can potentially influence its action, efficacy, and stability.

Biological Activity

3-(4-Isobutylphenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities including:

  • Anticancer Activity : Research indicates that derivatives of this compound show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
  • Cellular Effects : The compound impacts cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives, including this compound. The findings are summarized in Table 1.

CompoundCell LineIC50 (µM)Notes
This compoundA549 (Lung)17.38Significant cytotoxicity observed
Derivative AMDA-MB-231 (Breast)15.20Higher efficacy compared to controls
Derivative BHeLa (Cervical)22.50Moderate activity; further optimization needed

The study highlighted the promising anticancer activity of this compound, particularly against lung cancer cells (A549), with an IC50 value of 17.38 µM .

Antimicrobial Activity

Research has indicated that similar pyrazole compounds exhibit antimicrobial effects. A comparative analysis is shown in Table 2.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus64 µg/mL
Derivative CEscherichia coli32 µg/mL
Derivative DPseudomonas aeruginosa128 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

  • In Vivo Efficacy : In a recent animal model study, the administration of this compound resulted in reduced tumor size and improved survival rates in mice with induced tumors, indicating its potential as a therapeutic agent for cancer treatment .
  • Safety Profile Evaluation : Cytotoxicity assays on non-cancerous kidney cells revealed that the compound has a favorable safety profile, with higher vitality rates compared to standard chemotherapeutics such as doxorubicin .

Properties

IUPAC Name

5-[4-(2-methylpropyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14-15-13/h3-8,10H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKGBJVNCWDMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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